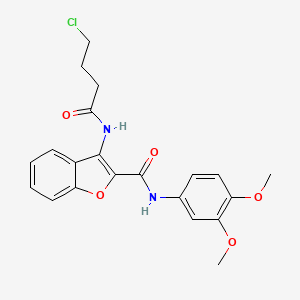

3-(4-chlorobutanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide

Description

BenchChem offers high-quality 3-(4-chlorobutanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorobutanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

3-(4-chlorobutanoylamino)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O5/c1-27-16-10-9-13(12-17(16)28-2)23-21(26)20-19(24-18(25)8-5-11-22)14-6-3-4-7-15(14)29-20/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H,23,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLSZNWCNGDUWFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCCCl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

3-(4-chlorobutanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its analgesic, antibacterial, and acetylcholinesterase inhibitory properties.

Chemical Structure

The compound features a benzofuran core with various substituents that may influence its biological activity. The presence of the chlorobutanamide and dimethoxyphenyl groups is particularly noteworthy for its pharmacological effects.

Analgesic Activity

Research indicates that compounds structurally similar to 3-(4-chlorobutanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide exhibit significant analgesic properties. For instance, a related benzofuran derivative demonstrated dose-dependent antinociceptive effects in several pain models, including acetic acid-induced abdominal constriction and formalin tests. It was found to be more potent than common analgesics like aspirin and acetaminophen but less potent than morphine .

Table 1: Comparative Analgesic Potency

| Compound | ID50 (mg/kg) | Comparison to Aspirin |

|---|---|---|

| 3-(4-chlorobutanamido)-... | TBD | TBD |

| Related Benzofuran Derivative | 15-100 times | More potent |

| Aspirin | TBD | Reference |

Antibacterial Activity

The antibacterial properties of benzofuran derivatives have been explored extensively. In particular, studies have shown that compounds with similar structures inhibit bacterial strains such as E. coli and Bacillus subtilis. For example, a related compound exhibited an MIC value comparable to penicillin against B. subtilis, indicating strong antibacterial potential .

Table 2: Antibacterial Efficacy

| Compound | Bacterial Strain | MIC (µg/mL) | Comparison to Penicillin |

|---|---|---|---|

| 3-(4-chlorobutanamido)-... | E. coli | TBD | TBD |

| Related Benzofuran Derivative | B. subtilis | 1.25 | Comparable |

| Penicillin | B. subtilis | 1.0 | Reference |

Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) is crucial for the treatment of neurodegenerative diseases like Alzheimer's. Compounds similar to 3-(4-chlorobutanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide have shown promising AChE inhibitory activity in vitro, with IC50 values indicating significant potency .

Table 3: AChE Inhibition Potency

| Compound | IC50 (µM) | Comparison to Eserine |

|---|---|---|

| 3-(4-chlorobutanamido)-... | TBD | TBD |

| Related Benzofuran Derivative | 0.55 | Less potent |

| Eserine | TBD | Reference |

Case Studies

- Analgesic Efficacy : A study on a benzofuran derivative demonstrated significant pain relief in animal models without the side effects typically associated with opioids. This suggests that modifications in the structure can enhance therapeutic profiles while minimizing adverse effects.

- Antibacterial Screening : Another investigation into the antibacterial properties revealed that certain modifications in the benzofuran structure could lead to enhanced efficacy against resistant strains of bacteria.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the molecular formula and features a benzofuran core, which is known for its biological activity. The presence of the chlorobutanamide group and the dimethoxyphenyl substituent enhances its pharmacological properties.

Therapeutic Applications

-

Alzheimer's Disease Research

- A study highlighted the development of benzofuran-based compounds aimed at addressing Alzheimer's Disease through a multi-target-directed ligand approach. Compounds similar to 3-(4-chlorobutanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide were evaluated for their ability to inhibit cholinesterases and modulate cannabinoid receptors, showing promise in neuroprotection and restoration of the cholinergic system .

-

Anti-inflammatory Properties

- Benzofuran derivatives have been studied for their ability to inhibit phosphodiesterase enzymes, which are implicated in inflammatory processes. The inhibition of these enzymes can lead to reduced inflammation and may provide therapeutic benefits in conditions such as asthma and rheumatoid arthritis .

-

Anticancer Activity

- Research indicates that benzofuran derivatives exhibit cytotoxic effects against various cancer cell lines. The structural modifications present in compounds like 3-(4-chlorobutanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide may enhance their efficacy as anticancer agents by targeting specific pathways involved in tumor growth .

Case Study 1: Neuroprotective Effects

In a study evaluating benzofuran derivatives for neuroprotective activity against amyloid-beta toxicity, compounds similar to 3-(4-chlorobutanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide were shown to restore cholinergic function by inhibiting butyrylcholinesterase. This suggests potential applications in treating cognitive impairments associated with Alzheimer's Disease .

Case Study 2: Anticancer Efficacy

A library of benzofuran derivatives was screened against multiple cancer cell lines. The results indicated that certain structural modifications led to increased cytotoxicity, highlighting the potential of 3-(4-chlorobutanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide as a lead compound for further development in cancer therapeutics .

Q & A

Q. What analytical techniques confirm the absence of regioisomers in the final product?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.